![molecular formula C22H18O6 B14307653 Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 115218-91-2](/img/structure/B14307653.png)
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is an organic compound characterized by its unique structure, which includes two 4-(hydroxymethyl)phenyl groups attached to a benzene-1,4-dicarboxylate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 4-(hydroxymethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process is optimized to ensure high purity and yield, often involving purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of bis[4-(formyl)phenyl] benzene-1,4-dicarboxylate or bis[4-(carboxy)phenyl] benzene-1,4-dicarboxylate.
Reduction: Formation of bis[4-(hydroxymethyl)phenyl] benzene-1,4-dimethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and polymer chemistry.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its properties contribute to the development of materials with specific mechanical and chemical characteristics.
作用机制
The mechanism by which Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic rings. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- Bis[4-(hydroxymethyl)phenyl] methane-1,4-dicarboxylate
- Bis[4-(hydroxymethyl)phenyl] ethane-1,2-dicarboxylate
- Bis[4-(hydroxymethyl)phenyl] propane-1,3-dicarboxylate
Uniqueness
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
115218-91-2 |
|---|---|
分子式 |
C22H18O6 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O6/c23-13-15-1-9-19(10-2-15)27-21(25)17-5-7-18(8-6-17)22(26)28-20-11-3-16(14-24)4-12-20/h1-12,23-24H,13-14H2 |
InChI 键 |
FSKQKHRBQUUIJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
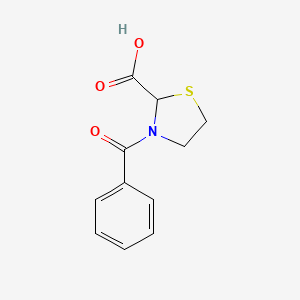
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
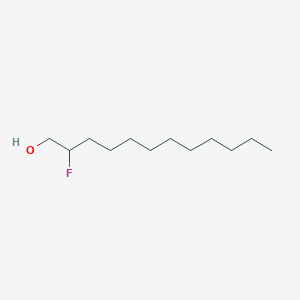
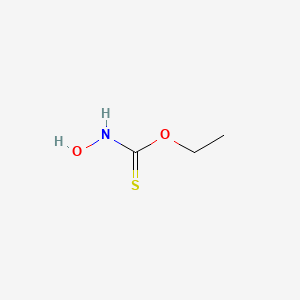
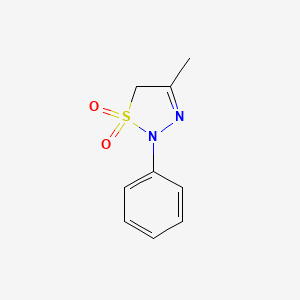


![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
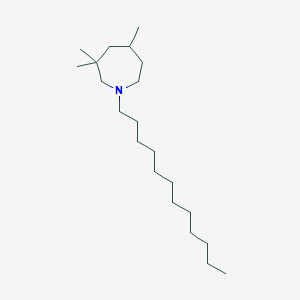
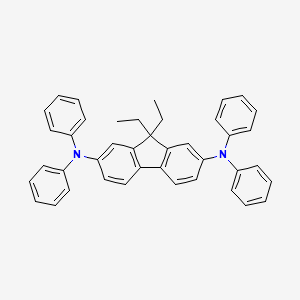

![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
